molecular formula C5H11NO3 B1585366 2-Amino-3-hydroxy-3-methylbutanoic acid CAS No. 2280-28-6

2-Amino-3-hydroxy-3-methylbutanoic acid

Cat. No. B1585366
CAS RN: 2280-28-6
M. Wt: 133.15 g/mol
InChI Key: LDRFQSZFVGJGGP-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-methylbutanoic acid, also known as ®-2-Amino-3-hydroxy-3-methylbutanoic acid, has a CAS Number of 2280-48-0 . It is also referred to as 3-hydroxyvaline . The molecular weight of this compound is 133.15 .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-hydroxy-3-methylbutanoic acid is C5H11NO3 . The InChI key for this compound is LDRFQSZFVGJGGP-VKHMYHEASA-N .

Scientific Research Applications

Quantitative Analysis in Alcoholic Beverages

A study by Gracia-Moreno et al. (2015) developed a method for the quantitative determination of various hydroxy acids, including 3-hydroxy-3-methylbutanoic (3OH3MB) acid, in wines and other alcoholic beverages. This method involved solid phase extraction and gas chromatography-mass spectrometry (GC-MS) analysis. The presence of these acids in alcoholic beverages, like wine and beer, can have significant sensory effects (Gracia-Moreno, Lopez, & Ferreira, 2015).

Synthesis of Unique Amino Acids

Namikoshi et al. (1989) synthesized synthetic (2S,3R)-3-Amino-4-hydroxy-2-methylbutanoic acid, an important component in the study of cyanobacterial hepatotoxins. This synthesis was crucial in understanding the structure and function of these toxins (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).

Stereochemistry and Synthesis Techniques

Davies et al. (2013) researched the synthesis of various β-hydroxy-α-amino acids, including 2-amino-3-hydroxybutanoic acid. Their work involved developing methods for preparing diastereoisomers of these acids, which are significant in the field of organic chemistry and pharmacology (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).

X-ray Structure Determination

Nakamura et al. (1976) determined the X-ray structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component in bestatin, an inhibitor of certain aminopeptidases. This research was vital in understanding the molecular structure of this compound and its implications in medicinal chemistry (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Safety And Hazards

2-Amino-3-hydroxy-3-methylbutanoic acid may cause eye and skin irritation. It may also cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested, and respiratory tract irritation if inhaled . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-amino-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFQSZFVGJGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxy-3-methylbutanoic acid

CAS RN

2280-28-6, 5174-30-1
Record name 3-Methyl-DL-threonine
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Record name NSC126808
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Record name DL-beta-Hydroxyvaline
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Record name 3-METHYL-DL-THREONINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YN Belokon, KA Kochetkov, NS Ikonnikov… - Tetrahedron …, 2001 - Elsevier
… Ni(II)-(S)-BPB/(2S)-2-amino-3-hydroxy-3-methylbutanoic acid Schiff base complex 3e. Mp=218–221C. [α] D 25 … (2S)-2-Amino-3-hydroxy-3-methylbutanoic acid 4e [(2S)-β-hydroxyvaline] …
Number of citations: 64 www.sciencedirect.com
T Kawaguchi, T Suzuki, Y Kobayashi, S Kodani, H Hirai… - Tetrahedron, 2010 - Elsevier
… Compounds 4, 5, and 6 were identified as 2-amino-3-hydroxy-3-methylbutanoic acid, 2-amino-3-methoxy-3-methylbutanoic acid, and 3-amino-2-hydroxy-3-methylbutanoic acid, …
Number of citations: 32 www.sciencedirect.com
T Seedorf - 2023 - repo.uni-hannover.de
The oligopeptides cystobactamid and Myxovalargin A are natural products produced by myxobacteria. Both secondary metabolites exhibit high antibacterial activity and are currently in …
Number of citations: 0 www.repo.uni-hannover.de
IPC Class, A USPC - 2016 - patentsencyclopedia.com
This invention relates, eg, to an inhibitory peptide or CPP inhibitor which specifically binds to p53 having an aberrant conformation (eg, is aggregated or misfolded) and inhibits p53 …
Number of citations: 0 www.patentsencyclopedia.com
T Seedorf
Number of citations: 0
S Bernes, RG Enrıquez
Number of citations: 0

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